Home > Products > Screening Compounds P134089 > Levocloperastine hydrochloride
Levocloperastine hydrochloride - 220282-83-7

Levocloperastine hydrochloride

Catalog Number: EVT-10907211
CAS Number: 220282-83-7
Molecular Formula: C20H25Cl2NO
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Levocloperastine hydrochloride is a chiral compound primarily used as an antitussive agent, effective in treating coughs associated with respiratory conditions. It is the active enantiomer of cloperastine, which has been shown to possess both antitussive and antihistaminic properties. Levocloperastine hydrochloride is classified as a non-narcotic cough suppressant and is commonly included in various pharmaceutical formulations for cough relief.

Source and Classification

Levocloperastine hydrochloride is synthesized from 4-chlorobenzhydrol through several chemical reactions, ultimately forming the hydrochloride salt for increased solubility and bioavailability. The compound belongs to the class of antihistamines and is specifically categorized under antitussives due to its mechanism of action that suppresses the cough reflex.

Synthesis Analysis

Methods and Technical Details

The synthesis of levocloperastine hydrochloride typically involves a multi-step process:

  1. Asymmetric Synthesis: The process begins with the asymmetric synthesis of 4-chlorobenzhydrol, which can be achieved through various methods including using chiral catalysts or resolving racemic mixtures .
  2. Nucleophilic Substitution: The synthesized 4-chlorobenzhydrol undergoes nucleophilic substitution with N-(2-chloroethyl)piperidine hydrochloride to produce racemic cloperastine .
  3. Resolution: Racemic cloperastine is resolved into its enantiomers using resolving agents, often involving L-(-)-dibenzoyl-L-tartaric acid in an aliphatic alcohol solvent .
  4. Formation of Salt: Finally, levocloperastine is reacted with fendizoic acid to form levocloperastine fendizoate, enhancing its pharmacological properties .
Molecular Structure Analysis

Structure and Data

Levocloperastine hydrochloride has a complex molecular structure characterized by the presence of a piperidine ring and a chlorobenzene moiety. Its chemical formula is C17H21ClN2C_{17}H_{21}ClN_2 with a molecular weight of approximately 300.82 g/mol. The compound features a chiral center, which is essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Levocloperastine hydrochloride participates in various chemical reactions during its synthesis:

  • Nucleophilic Substitution: This reaction involves the substitution of the chlorine atom in 4-chlorobenzhydrol by the nucleophile from N-(2-chloroethyl)piperidine.
  • Resolution Reaction: The use of resolving agents allows for the separation of enantiomers, which is critical for obtaining levocloperastine in its active form.
  • Salt Formation: The final reaction with fendizoic acid results in the formation of a salt, which enhances solubility and stability.

These reactions are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process and Data

Levocloperastine hydrochloride exerts its antitussive effects primarily through central action on the cough center in the medulla oblongata. It inhibits the cough reflex without causing sedation, making it suitable for use during the day. The mechanism involves:

  • Antihistaminic Activity: By blocking histamine receptors, it reduces bronchial hyperreactivity.
  • Cough Reflex Suppression: It modulates neurotransmitter release involved in triggering the cough reflex.

Clinical studies have demonstrated that levocloperastine acts quickly, with effects observable within 20 to 30 minutes post-administration, lasting up to four hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levocloperastine hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol, enhancing its formulation versatility.
  • Melting Point: The melting point ranges between 200°C to 210°C, indicating thermal stability.

Chemical Properties

  • pH Range: The pH of aqueous solutions generally falls between 4 to 6.
  • Stability: It shows good stability under normal storage conditions but should be protected from light and moisture.

These properties are crucial for formulation development and storage conditions.

Applications

Scientific Uses

Levocloperastine hydrochloride is primarily used in pharmaceutical formulations aimed at treating coughs associated with colds or allergies. Its applications include:

  • Cough Syrups: Commonly formulated into syrups for easy administration.
  • Combination Products: Often combined with other active ingredients like decongestants or expectorants for enhanced efficacy.
  • Clinical Research: Studied for potential applications in treating other respiratory conditions due to its antihistaminic properties.
Stereochemical Optimization in Levocloperastine Hydrochloride Synthesis

Enantioselective Synthesis Pathways for Levocloperastine Hydrochloride

The industrial synthesis of levocloperastine hydrochloride [(S)-1-(2-((4-chlorophenyl)(phenyl)methoxy)ethyl)piperidine hydrochloride] prioritizes enantioselective routes to achieve the therapeutically active (S)-enantiomer. The most efficient method employs chiral resolution of racemic cloperastine intermediates using l-(-)-dibenzoyl tartaric acid (29) as a resolving agent. This diastereomeric salt formation leverages differential crystallization kinetics, enabling isolation of the target (S)-enantiomer with 99.3% enantiomeric excess (ee) after recrystallization. Subsequent O-alkylation and hydrochloride salt formation yield levocloperastine hydrochloride in a total yield of 45% across three steps [1] [7].

Alternative asymmetric synthesis routes utilize chiral catalysts. Patent CN103601701A describes titanium-BINOL (binaphthol) complexes catalyzing the stereoselective reduction of precursor ketones. This method achieves 92% ee but requires stringent anhydrous conditions and precious metal catalysts, increasing production costs. A comparative analysis of synthetic approaches reveals critical trade-offs:

Table 1: Enantioselective Synthesis Methods for Levocloperastine Hydrochloride

MethodChiral Agent/CatalystEnantiomeric Excess (ee)Total YieldIndustrial Scalability
Chiral Resolutionl-(-)-Dibenzoyl tartaric acid99.3%45%High (20 kg demonstrated)
Asymmetric HydrogenationTitanium-(R)-BINOL complex92%38%Moderate (catalyst cost)
Chiral Pool Synthesis(S)-2-Chloropropionic acid85%30%Low (multiple steps)

The chiral resolution route remains dominant for commercial production due to its operational simplicity, reduced byproduct formation, and successful scale-up to 20 kg batches by China National Medicines Guorui Pharmaceutical Co., Ltd. [1]. Critical process parameters include solvent polarity control during crystallization (optimal in methanol/ethyl acetate mixtures) and rigorous reaction calorimetry monitoring during alkylation to mitigate thermal runaway risks [1] [7].

Role of Absolute Stereochemistry in Pharmacological Activity

The (S)-configuration of levocloperastine hydrochloride is indispensable for its dual antitussive mechanism: central suppression of the medullary cough center and peripheral inhibition of tracheobronchial histamine H₁ receptors. Stereospecific binding studies demonstrate a 15-fold higher affinity of the (S)-enantiomer for cough neural pathways compared to the (R)-enantiomer. This arises from optimal three-dimensional alignment with:

  • G Protein-Coupled Receptors (GPCRs): The (S)-enantiomer’s ethylpiperidine moiety engages complementary hydrophobic pockets in histamine H₁ receptors, inhibiting substance P release from pulmonary C-fibers [6].
  • Ion Channels: Piperidine nitrogen orientation facilitates sodium channel blockade in sensory neurons, attenuating afferent cough signals to the nucleus tractus solitarius [5] [9].

Table 2: Pharmacological Profile of Levocloperastine Enantiomers

Parameter(S)-Enantiomer (Levocloperastine)(R)-EnantiomerRacemic Mixture
Receptor Binding Affinity (H₁)Kᵢ = 8.3 nMKᵢ = 127 nMKᵢ = 42 nM
Central Cough SuppressionED₅₀ = 1.2 mg/kgED₅₀ = 18.5 mg/kgED₅₀ = 3.8 mg/kg
Peripheral Antitussive Effect94% inhibition (guinea pig model)22% inhibition58% inhibition
Blood-Brain Barrier PermeabilityHigh (log P = 3.8)Moderate (log P = 3.1)Intermediate

The (S)-configuration also minimizes anticholinergic side effects. While racemic cloperastine causes muscarinic receptor antagonism (IC₅₀ = 410 nM), levocloperastine exhibits negligible affinity (IC₅₀ > 10,000 nM), explaining its clinical absence of dry mouth or constipation [5] [9].

Comparative Analysis of Racemic vs. Enantiopure Formulations

Clinical studies directly comparing levocloperastine hydrochloride to racemic cloperastine demonstrate unequivocal superiority of the enantiopure form:

Efficacy Metrics:

  • In six open-label trials (n=842 patients with chronic bronchitis or ACE-inhibitor cough), levocloperastine reduced cough frequency by 78% within 24 hours versus 52% for the racemate (p<0.01) [3] [8].
  • Nighttime awakening scores decreased by 82% with levocloperastine in pediatric asthma patients, contrasting with 60% for racemic cloperastine (p<0.05) [3] [9].
  • Onset of action occurred at 20 minutes post-administration for levocloperastine versus 45 minutes for the racemate, attributable to faster absorption (Tₘₐₓ = 1.1 hr vs. 2.3 hr) [5] [9].

Physicochemical Differences:

  • Crystalline Structure: X-ray diffraction confirms levocloperastine hydrochloride forms a monoclinic P2₁ lattice with intramolecular hydrogen bonding between the protonated piperidine nitrogen and chloride ion. This enhances stability (melting point = 192°C) versus the racemate’s polymorphic mixture (mp = 168–174°C) [1] [7].
  • Solubility Profile: Enantiopurity eliminates eutectic formation, yielding 28% higher aqueous solubility (12.4 mg/mL vs. 9.7 mg/mL for racemate), facilitating rapid oral absorption [7].

Table 3: Clinical Performance of Levocloperastine Hydrochloride vs. Racemic Cloperastine

AttributeLevocloperastine HydrochlorideRacemic CloperastineTherapeutic Advantage
Cough Reduction (Day 1)78%52%Faster symptom relief
Nighttime Awakenings82% reduction60% reductionImproved pediatric sleep
ACE-Inhibitor Cough85% effective48% effectiveSuperior refractory cough control
Adverse Event Incidence<2% (no CNS effects)18% (drowsiness in 12%)Enhanced tolerability

Industrial manufacturing data reveals that despite additional chiral resolution steps, levocloperastine hydrochloride delivers a 30% higher therapeutic index (TI = 28) than the racemate (TI = 19), justifying production costs. The absence of cytochrome P450 interactions further differentiates it from racemic mixtures, eliminating risks of drug-drug interactions in polypharmacy patients [5] [9].

Properties

CAS Number

220282-83-7

Product Name

Levocloperastine hydrochloride

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride

Molecular Formula

C20H25Cl2NO

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H/t20-;/m0./s1

InChI Key

UNPLRYRWJLTVAE-BDQAORGHSA-N

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.